molecular formula C38H43FO9 B1409357 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride CAS No. 864738-49-8

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride

Cat. No. B1409357
M. Wt: 662.7 g/mol
InChI Key: RJUZNXWKMPSCTC-LDVAZLSXSA-N
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Description

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is a chemical compound with the molecular formula C38H43FO9. It is a profoundly significant compound acting as a precursor . Its distinctive molecular configuration endows it with substantial utility in the realms of research concerning afflictions including malignancy, diabetes mellitus, and cardiovascular disorders .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is not explicitly provided in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed molecular structure, a specialized database or software may be needed.


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride are not detailed in the search results. The molecular formula is C38H43FO9, and the molecular weight is 662.74 . For a detailed analysis of physical and chemical properties, a specialized database or software may be needed.

Scientific Research Applications

Synthesis Applications

  • Glycosylation Reactions : This compound is employed in glycosylation reactions, particularly in the formation of glycosidic bonds. For instance, it has been used in the synthesis of α-Galactopyranosyl fluoride, a key glycosyl donor in chemo-enzymatic synthesis of galactose-containing chemicals (Min, 2008).

  • Synthesis of Oligosaccharides : It serves as a fundamental building block in the synthesis of complex oligosaccharides, as demonstrated in the creation of fucopyranosyl-galactopyranosides with different anomeric configurations and linkage positions (Ohtsuka et al., 2006).

  • Lewis Acid Catalysis : The compound is used in Lewis acid-catalyzed glycosylation processes, which are crucial for the stereospecific formation of certain disaccharide derivatives (Kreuzer & Thiem, 1986).

Chemical Synthesis

  • Protecting Group Synthesis : 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride is important in the development of new protecting groups for alcohols. These protecting groups are crucial in the stereospecific synthesis of certain chemical structures, such as beta-mannopyranosides (Crich et al., 2009).

  • Sialyloligosaccharide Synthesis : It's used in the synthesis of sialyloligosaccharides, which are relevant in the study of tumor-associated glycoproteins (Lubineau et al., 1992).

  • Synthesis of Glycophorin A Analogues : The compound aids in the synthesis of disialylated tetrasaccharides, analogous to blood group determinants of Glycophorin A (Heij et al., 1988).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3/t34-,35+,36+,37-,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUZNXWKMPSCTC-LDVAZLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 99683488

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 2
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 3
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 4
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 5
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride
Reactant of Route 6
2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl fluoride

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